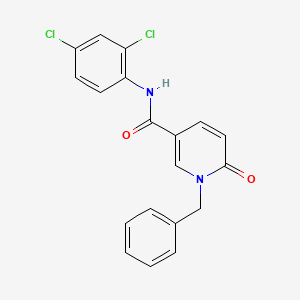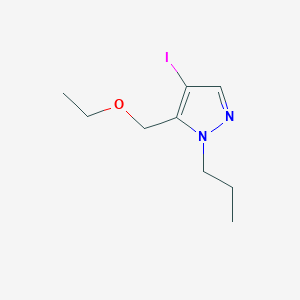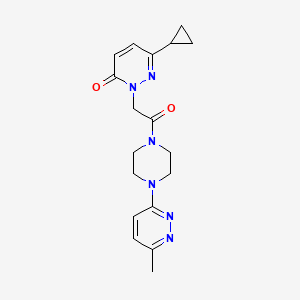![molecular formula C20H18ClN3O3S B2551373 2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 899987-83-8](/img/structure/B2551373.png)
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, methoxyphenyl, oxopyrazin, and sulfanyl acetamide are common in the described research, suggesting that the compound may have similar properties and applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and final substitution at the thiol position with electrophiles . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and core structures.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. For example, vibrational spectroscopic signatures of a similar antiviral molecule were obtained using Raman and Fourier transform infrared spectroscopy, and the results were compared with ab initio calculations . The optimized geometry of such molecules often shows non-planar arrangements between different rings, and the presence of electronegative atoms like chlorine can influence the overall geometry .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For instance, intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can lead to the formation of pyridin-2(1H)-ones, and further chemical modifications such as bromination, nitration, and alkylation have been studied . These reactions highlight the potential for diverse chemical transformations that could be applicable to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized in conjunction with their biological activities. For example, the synthesized derivatives of 1,3,4-oxadiazole-2-thiol have been recognized as potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . Additionally, the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity are investigated to predict the compound's behavior in biological systems .
Relevant Case Studies
Case studies involving similar compounds have demonstrated their potential in various biological applications. For instance, certain derivatives have shown remarkable antibacterial activity against strains like S. typhi, K. pneumoniae, and S. aureus . Moreover, in-silico docking studies have been used to show the inhibition activity against target enzymes or pathogens . These studies provide a foundation for understanding how the compound might interact with biological systems and its potential therapeutic applications.
科学的研究の応用
Metabolism and Bioequivalence Studies
Metabolite Analysis and High-Resolution Chromatography
Studies on analgesics such as acetaminophen have revealed complex metabolic pathways, involving multiple metabolites identifiable through high-resolution liquid chromatography. These methodologies can be applied to understand the metabolism of complex compounds, potentially including "2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide" (J. Mrochek et al., 1974).
Bioequivalence and Pharmacokinetic Studies
Research on novel non-steroid anti-inflammatory agents has explored pharmacokinetic parameters to assess bioequivalence between different formulations. Such studies provide a foundation for evaluating the efficacy and safety of new compounds through a comparison of Tmax, Cmax, AUC, and t1/2 beta among different formulations (L. Annunziato, G. di Renzo, 1993).
Impact on Hormonal Homeostasis
Modification of Hormonal Pathways
Research into commonly used medications like acetaminophen has uncovered alterations in the sulfation of sex hormones, suggesting significant implications for hormonal homeostasis. This research angle can shed light on the potential systemic impacts of novel compounds on hormonal pathways (Isaac V. Cohen et al., 2018).
Pharmacogenetics
Influence of Genetic Variability
Studies on acetaminophen have also delved into the role of genetic variability in drug metabolism, highlighting the importance of pharmacogenetic considerations in drug development and personalized medicine (M. Linakis et al., 2018).
Analytical Techniques for Novel Compounds
Advanced Analytical Techniques
The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) in detecting and quantifying drug metabolites provides a model for analyzing new compounds, facilitating the understanding of their pharmacokinetics and interaction with biological systems (Arne Trettin et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-3-5-14(6-4-13)23-18(25)12-28-19-20(26)24(10-9-22-19)15-7-8-17(27-2)16(21)11-15/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCOQSLOHMYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2551291.png)
![1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551293.png)






![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)



![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)